4-Propoxybenzenesulfonamide
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Propoxybenzenesulfonamide consists of a benzene ring substituted with a propoxy group and a sulfonamide group .Physical And Chemical Properties Analysis
4-Propoxybenzenesulfonamide is a powder at room temperature . Its physical and chemical properties would be similar to other sulfonamides, which include color, density, hardness, and melting and boiling points .Scientific Research Applications
Cancer Therapeutic Development
4-Propoxybenzenesulfonamides, as part of a broader class of arylsulfonamide analogs, have shown potential in cancer therapy. Specifically, they have been investigated for their role in inhibiting the HIF-1 pathway, which can antagonize tumor growth. Structural modifications of these compounds are being explored to optimize their function and pharmacology in cancer therapeutics (Mun et al., 2012).
Herbicidal Activity
The herbicidal properties of 4-Propoxybenzenesulfonamides and their derivatives have been extensively studied. For example, certain arylsulfonamide derivatives have demonstrated effective herbicidal activities, highlighting their potential utility in agricultural science (De, 2003).
Antimicrobial Properties
Research has shown that sulfonamide derivatives, including those related to 4-Propoxybenzenesulfonamides, possess significant antimicrobial properties. These compounds have been tested against various bacterial strains, revealing their potential as therapeutic agents for bacterial infections (Bliss & Long, 1937).
Pharmaceutical Synthesis and Development
4-Propoxybenzenesulfonamides are instrumental in the synthesis of various pharmaceutical compounds. They serve as key intermediates and protecting groups in the synthesis of secondary amines and other pharmacologically active compounds. Their role in such syntheses has implications for drug design and development (Fukuyama et al., 1995).
Catalysis and Chemical Reactions
These compounds also find applications in catalysis, particularly in oxidation reactions. For instance, certain sulfonamide-substituted compounds have been used as catalysts in the oxidation of olefins, demonstrating their versatility in chemical synthesis (Işci et al., 2014).
Anti-Inflammatory Agents
In the medical field, derivatives of 4-Propoxybenzenesulfonamides have been evaluated for their anti-inflammatory properties. This research contributes to the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) (Mahdi, 2017).
Enzyme Inhibition for Therapeutic Applications
These compounds have been studied for their inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, important for therapeutic interventions in diseases like Alzheimer's (Soyer et al., 2016).
Solubility and Solution Thermodynamics
Understanding the solubility and thermodynamics of sulfonamides, including 4-Propoxybenzenesulfonamides, in various solvents is crucial for their application in pharmaceutical formulations and chemical synthesis (Asadi et al., 2020).
Antibacterial and Anti-Inflammatory Potential
Some sulfonamide derivatives have shown promise as antibacterial agents and inhibitors of lipoxygenase, an enzyme involved in inflammatory processes. This research expands the potential therapeutic applications of these compounds (Abbasi et al., 2017).
Antimycobacterial Agents
Certain sulfonamide derivatives have been developed as sources of sulfur dioxide for use as antimycobacterial agents, showing higher potency than some clinical agents (Malwal et al., 2012).
Safety And Hazards
properties
IUPAC Name |
4-propoxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-2-7-13-8-3-5-9(6-4-8)14(10,11)12/h3-6H,2,7H2,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLVKQMJYAXAFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propoxybenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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